molecular formula C21H25BrN3O9P B1681309 Thymectacin CAS No. 232925-18-7

Thymectacin

Cat. No.: B1681309
CAS No.: 232925-18-7
M. Wt: 574.3 g/mol
InChI Key: CFBLUORPOFELCE-BACVZHSASA-N
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Description

Thymectacin, also known as NB-1011, is a small molecule phosphoramidate derivative of (E)-5-(2-bromovinyl)-2’-deoxyuridine. It is an experimental anticancer prodrug of brivudine monophosphate. This compound is selectively active against tumor cells expressing high levels of thymidylate synthase, an enzyme critical for DNA biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymectacin is synthesized through a series of chemical reactions involving the phosphoramidate derivative of (E)-5-(2-bromovinyl)-2’-deoxyuridine. The synthetic route typically involves the reaction of (E)-5-(2-bromovinyl)-2’-deoxyuridine with a phosphoramidate reagent under controlled conditions to yield this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Thymectacin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further studied for their biological activity .

Scientific Research Applications

Thymectacin has a wide range of scientific research applications, including:

Mechanism of Action

Thymectacin targets thymidylate synthase, an enzyme involved in DNA biosynthesis. It is converted intracellularly by thymidylate synthase to bromovinyldeoxyuridine monophosphate, which competes with the natural substrate, deoxyuridine monophosphate, for binding to thymidylate synthase. This leads to the formation of cytotoxic metabolites that preferentially kill tumor cells with high levels of thymidylate synthase expression .

Comparison with Similar Compounds

Comparison: Thymectacin is unique in its selective activity against tumor cells with high thymidylate synthase levels, making it potentially more effective in targeting specific cancer cells compared to other similar compounds. Unlike thymidylate synthase inhibitors, this compound is a reversible substrate for thymidylate synthase catalysis, allowing the enzyme to retain activity and convert this compound into cytotoxic metabolites .

Properties

NB1011 targets thymidylate synthase (TS), which catalyzes the transformation of E-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP) into cytotoxic reaction products. Due to the elevated levels of TS expression in tumor cells compared to normal cells, these cytotoxic products are preferentially generated inside tumor cells, and, as expected, NB1011 is more toxic to cells with higher levels of TS expression. Therefore, NB1011 therapy should kill tumor cells without severely damaging normal cells.

CAS No.

232925-18-7

Molecular Formula

C21H25BrN3O9P

Molecular Weight

574.3 g/mol

IUPAC Name

methyl (2S)-2-[[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H25BrN3O9P/c1-13(20(28)31-2)24-35(30,34-15-6-4-3-5-7-15)32-12-17-16(26)10-18(33-17)25-11-14(8-9-22)19(27)23-21(25)29/h3-9,11,13,16-18,26H,10,12H2,1-2H3,(H,24,30)(H,23,27,29)/b9-8+/t13-,16-,17+,18+,35?/m0/s1

InChI Key

CFBLUORPOFELCE-BACVZHSASA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NP(=O)(OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)/C=C/Br)O)OC3=CC=CC=C3

SMILES

CC(C(=O)OC)NP(=O)(OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C=CBr)O)OC3=CC=CC=C3

Canonical SMILES

CC(C(=O)OC)NP(=O)(OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C=CBr)O)OC3=CC=CC=C3

Appearance

Solid powder

232925-18-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Thymectacin;  NB 1011;  NB-1011;  NB1011; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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